Climazolam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

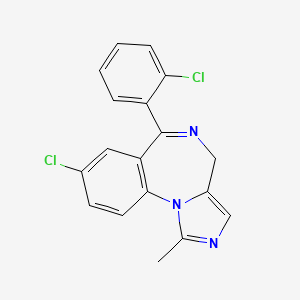

Climazolam is a benzodiazepine, specifically an imidazo benzodiazepine derivative developed by Hoffman-LaRoche. It is similar in structure to midazolam and diclazepam and is used in veterinary medicine for anesthetizing animals . The compound is known for its potent sedative effects and is marketed under the trade name Climasol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Climazolam can be synthesized using isocyanide reagents. One method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which are then converted to this compound.

Industrial Production Methods: The industrial preparation of this compound involves a scalable method using tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate. These reagents help in reducing the number of synthetic steps and improving the yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Climazolam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using specific oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Anesthesia

Climazolam is primarily indicated for use in anesthesia. It has been studied in various animal models and clinical settings:

- Intravenous Anesthesia : A study involving ponies demonstrated that a combination of ketamine and this compound can effectively maintain anesthesia with minimal cardiovascular effects. The infusion protocol used 0.4 mg/kg/h of this compound alongside ketamine .

- Intranasal vs. Intramuscular Administration : Research comparing intranasal and intramuscular routes for administering a mixture of ketamine, this compound, and azaperone in piglets indicated that the intranasal route resulted in significantly higher castration scores, suggesting more effective sedation .

Sedation Studies

This compound has been evaluated for its sedative effects in various animal studies:

- Sedative Efficacy : In a study on rats, this compound at a dosage of 0.25 mg/kg provided sedation without abolishing reflex responses to painful stimuli, indicating a potential limitation in its anesthetic efficacy compared to other benzodiazepines like diazepam or midazolam .

Psychosis-Induced Aggression Management

This compound has also been explored in the context of managing agitation or aggression associated with psychosis:

- Clinical Trials : A systematic review highlighted its use as an adjunct treatment for psychosis-induced aggression, where it showed some effectiveness but also raised concerns regarding adverse effects such as extrapyramidal symptoms .

Data Table: Summary of Clinical Findings

Case Study 1: Total Intravenous Anesthesia in Ponies

In this study, six healthy ponies were premedicated with acepromazine and xylazine before receiving an intravenous infusion of ketamine and this compound. The results indicated stable cardiovascular parameters throughout the procedure, although recovery was not ideal for two ponies due to excitement and ataxia post-anesthesia .

Case Study 2: Sedation Efficacy in Rats

A trial involving Sprague Dawley rats assessed the sedative properties of this compound alone and in combination with fentanyl-fluanisone. The study concluded that while this compound provided sedation, it did not enhance analgesic effects as expected when combined with fentanyl-fluanisone, highlighting differences in pharmacological interactions compared to other benzodiazepines .

Mécanisme D'action

Climazolam is similar in structure to other benzodiazepines such as midazolam and diclazepam . it has unique properties that make it distinct:

Comparaison Avec Des Composés Similaires

- Midazolam

- Diclazepam

- Diazepam

- Alprazolam

- Lorazepam

Climazolam’s unique properties and applications make it a valuable compound in both veterinary and potential human medicine.

Activité Biologique

Climazolam, a member of the benzodiazepine class, is primarily recognized for its sedative and anxiolytic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is an imidazodiazepine that acts as a positive allosteric modulator of the GABAA receptor. Its sedative effects make it a candidate for use in various medical procedures, particularly in anesthesia. Unlike other benzodiazepines, this compound has distinct pharmacokinetic properties that influence its clinical applications.

This compound binds to the GABAA receptor at a site shared with other benzodiazepines like diazepam. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The specific binding to the gamma-2 subunit of the GABAA receptor is critical for its sedative effects .

Pharmacological Effects

- Sedation : this compound is effective as a sedative agent. Research indicates that at an intravenous dosage of 0.25 mg/kg, this compound produces sedation in rats without abolishing the righting reflex or responses to painful stimuli. Even at higher doses (25 times the recommended), it did not achieve anesthetic effects .

- Anesthesia : In combination with fentanyl-fluanisone, this compound was tested for surgical anesthesia in animal models but failed to provide adequate anesthesia compared to other benzodiazepines like midazolam .

- Age and Strain Variability : The effects of this compound can vary significantly based on the age and strain of the animal subjects used in studies, which suggests that individual biological factors may influence its efficacy .

Table 1: Summary of Key Research Studies on this compound

Clinical Implications

The implications of this compound's biological activity are significant in clinical settings:

- Surgical Applications : While this compound shows promise as a sedative, its limited anesthetic properties necessitate careful consideration when used in surgical contexts.

- Anxiety Management : Its anxiolytic effects may be beneficial in preoperative settings or in managing anxiety disorders.

Propriétés

Numéro CAS |

59467-77-5 |

|---|---|

Formule moléculaire |

C18H13Cl2N3 |

Poids moléculaire |

342.2 g/mol |

Nom IUPAC |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |

InChI |

InChI=1S/C18H13Cl2N3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

Clé InChI |

CHCISLOJADQUNQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

SMILES canonique |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Key on ui other cas no. |

59467-77-5 |

Synonymes |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine climazolam Ro 21-3982 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.